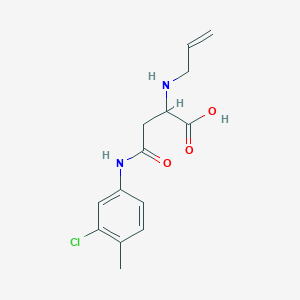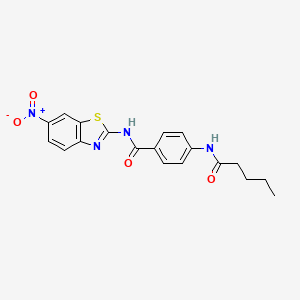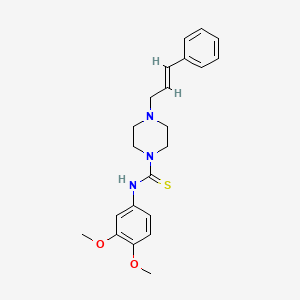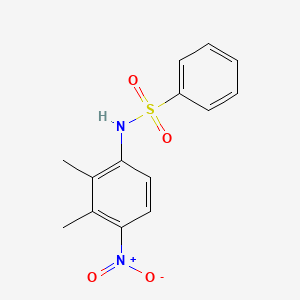
N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine
Übersicht
Beschreibung
N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine, also known as ANCA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. ANCA is a synthetic compound that has been synthesized through a series of chemical reactions.
Wirkmechanismus
N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. By inhibiting NF-κB, N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine prevents the growth and survival of cancer cells.
Biochemical and Physiological Effects
N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine has been found to have a low toxicity profile and is well-tolerated in animals. N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine has been shown to have a half-life of approximately 4 hours in rats. N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine has been found to be metabolized in the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine has several advantages for lab experiments. N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine is a synthetic compound, which means that it can be easily synthesized in large quantities. N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine has a low toxicity profile, which makes it safe for use in animals. N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine has been found to be stable in various solvents and at different pH levels.
One limitation of N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine is that it has not been extensively studied in humans. Another limitation is that N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine has only been tested in a limited number of animal models.
Zukünftige Richtungen
Future research on N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine should focus on its potential therapeutic applications in humans. Further studies should investigate the safety and efficacy of N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine in humans. Future research should also investigate the mechanism of action of N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine in more detail. Additionally, future research should investigate the potential use of N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine in combination with other drugs for the treatment of cancer and inflammatory diseases.
Conclusion
In conclusion, N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine is a novel compound that has potential therapeutic applications in various diseases. N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine is synthesized through a series of chemical reactions and has been found to inhibit the growth of cancer cells in vitro and in vivo. N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine has anti-inflammatory properties and a low toxicity profile, which make it a potential candidate for the treatment of inflammatory diseases. Future research on N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine should focus on its potential therapeutic applications in humans and investigate its mechanism of action in more detail.
Wissenschaftliche Forschungsanwendungen
N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine has been found to have potential therapeutic applications in various diseases. N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine has been shown to inhibit the growth of cancer cells in vitro and in vivo. N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
4-(3-chloro-4-methylanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-3-6-16-12(14(19)20)8-13(18)17-10-5-4-9(2)11(15)7-10/h3-5,7,12,16H,1,6,8H2,2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWRGFYOXZCESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)NCC=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4118555.png)


![4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethoxy}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4118566.png)


![2-[(4-bromophenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4118589.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4118594.png)
![3-methyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoic acid](/img/structure/B4118596.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4118597.png)

![2-{5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4118647.png)
![N-ethyl-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4118650.png)